molecular formula C10H14ClOPS2 B160074 (4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane CAS No. 1942-80-9

(4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane

Cat. No.: B160074
CAS No.: 1942-80-9
M. Wt: 280.8 g/mol
InChI Key: CDXWKKIJUWRLEM-UHFFFAOYSA-N
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Description

(4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane: is an organophosphorus compound with the molecular formula C10H14ClOPS2 and a molecular weight of 280.8 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane typically involves the reaction of 4-chloro-3-methylphenol with O-methyl phosphonodithioic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like or .

    Reduction: Reduction reactions can be carried out using reducing agents such as .

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like sodium methoxide in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of or .

    Reduction: Formation of .

    Substitution: Formation of various substituted phosphonodithioates.

Scientific Research Applications

(4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or pest control .

Comparison with Similar Compounds

Similar Compounds

    O-Methyl S-phenyl methylphosphonodithioate: Similar in structure but with a phenyl group instead of a 4-chloro-3-methylphenyl group.

    S-(4-Chlorophenyl) O-methyl phosphonodithioate: Similar but lacks the methyl group on the phenyl ring.

Uniqueness

(4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane is unique due to the presence of both the chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different properties and applications compared to similar compounds .

Properties

CAS No.

1942-80-9

Molecular Formula

C10H14ClOPS2

Molecular Weight

280.8 g/mol

IUPAC Name

(4-chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H14ClOPS2/c1-4-13(14,12-3)15-9-5-6-10(11)8(2)7-9/h5-7H,4H2,1-3H3

InChI Key

CDXWKKIJUWRLEM-UHFFFAOYSA-N

SMILES

CCP(=S)(OC)SC1=CC(=C(C=C1)Cl)C

Canonical SMILES

CCP(=S)(OC)SC1=CC(=C(C=C1)Cl)C

Synonyms

Ethyldithiophosphonic acid S-(4-chloro-3-methylphenyl)O-methyl ester

Origin of Product

United States

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